![molecular formula C19H23N5O3 B1681579 三甲曲酸 CAS No. 52128-35-5](/img/structure/B1681579.png)
三甲曲酸
概述
描述
三甲曲酸是一种合成的喹唑啉衍生物,具有叶酸拮抗剂的作用。它主要用于治疗免疫缺陷患者(包括艾滋病患者)的中度至重度卡氏肺囊虫肺炎。三甲曲酸也正在被研究用于抗肿瘤药物和抗寄生虫药物的功效 .
作用机制
三甲曲酸通过抑制二氢叶酸还原酶发挥作用。该酶负责将二氢叶酸还原为四氢叶酸,四氢叶酸是合成核苷酸和复制DNA所需的辅酶。通过抑制二氢叶酸还原酶,三甲曲酸破坏DNA合成和细胞繁殖,导致快速分裂的细胞死亡 .
科学研究应用
Clinical Applications
1. Treatment of Pneumocystis Carinii Pneumonia (PCP)
- Indication : Trimetrexate is primarily used for moderate-to-severe PCP in immunocompromised patients, especially those with AIDS.
- Efficacy : Clinical studies have shown that trimetrexate, when combined with leucovorin, can achieve response rates of 63-71% in patients who are refractory to conventional therapies . In a comparison study, while trimetrexate showed higher failure rates compared to trimethoprim-sulfamethoxazole, it was associated with fewer serious adverse events .
2. Antineoplastic Properties
- Cancer Types : Preliminary phase II trials have indicated potential effectiveness against various cancers, including breast cancer, non-small-cell lung cancer, and head and neck tumors . The drug's lipophilicity allows it to penetrate tissues more effectively than traditional folate antagonists like methotrexate.
- Combination Therapy : Trimetrexate has demonstrated synergistic effects when combined with other chemotherapeutic agents, enhancing overall antitumor efficacy .
3. Antiparasitic Activity
- Chagas Disease : Recent studies have highlighted trimetrexate's potent inhibitory effect on the DHFR of Trypanosoma cruzi, the causative agent of Chagas disease. It exhibits significantly lower lethal doses against T. cruzi compared to existing treatments like Benznidazole and Nifurtimox . However, its potential for toxicity in humans necessitates careful consideration in therapeutic applications.
Case Study 1: Trimetrexate in AIDS Patients
A study involving 49 HIV-infected patients treated with trimetrexate showed a significant response rate and manageable side effects. Notably, liver enzyme elevations were observed in a minority of patients but resolved without discontinuation of therapy .
Case Study 2: Phase II Trials for Cancer Treatment
In phase II trials assessing trimetrexate's efficacy against solid tumors, patients experienced rapid recovery from hematologic toxicities without evidence of cumulative dose effects. This suggests a favorable safety profile compared to traditional chemotherapeutics .
Adverse Effects and Management
The primary adverse effect associated with trimetrexate is myelosuppression, which can lead to hematologic toxicities. Leucovorin is co-administered to mitigate these effects by providing a source of reduced folate that can bypass the blocked DHFR pathway . Monitoring plasma concentrations has been suggested to correlate with toxicity levels, guiding dosage adjustments .
Summary Table of Applications
Application | Indication | Efficacy/Outcomes |
---|---|---|
Pneumocystis Carinii Pneumonia | HIV/AIDS patients | 63-71% response rate; fewer adverse events than alternatives |
Antineoplastic Agent | Breast cancer, lung cancer | Synergistic effects; effective against resistant tumors |
Antiparasitic Agent | Chagas disease | Highly effective against T. cruzi; lower toxicity profile |
生化分析
Biochemical Properties
Trimetrexate is a synthetic inhibitor of the enzyme dihydrofolate reductase (DHFR) . It interferes with the reduction of folic acid during DNA synthesis and cellular reproduction, which leads to the interference with tissue cell reproduction .
Cellular Effects
Trimetrexate has a significant impact on various types of cells and cellular processes. It interferes with tissue cell reproduction by inhibiting the reduction of folic acid . This interference affects the production of DNA and RNA precursors, leading to cell death .
Molecular Mechanism
Trimetrexate exerts its effects at the molecular level through the inhibition of the enzyme dihydrofolate reductase (DHFR) . This inhibition results in the depletion of tetrahydrofolate, leading to interference with thymidylate biosynthesis . Additionally, there is a variable indirect inhibition of purine biosynthesis .
Temporal Effects in Laboratory Settings
The clearance of Trimetrexate has been reported to follow biphasic or triphasic patterns . Elimination is primarily by biotransformation with less than 5% of the drug excreted renally in an unchanged form . Both active and inactive metabolites have been found .
Dosage Effects in Animal Models
The LD 50 of intravenous Trimetrexate in mice is 62 mg/kg (186 mg/m2) . Myelosuppression is its dose-limiting toxic effect .
Metabolic Pathways
Trimetrexate’s major metabolic pathway is oxidative O-demethylation, followed by conjugation to either glucuronide or the sulfate .
Transport and Distribution
Trimetrexate is lipophilic and can passively diffuse across cell membranes . It does not require uptake by the folate carrier transport system, a major mechanism of cellular resistance both in vitro and in vivo .
Subcellular Localization
Trimetrexate, due to its lipophilic properties, can enter cells independently of the folate membrane transport system . This allows Trimetrexate to enter cells and exert its effects at the subcellular level .
准备方法
三甲曲酸是通过一系列化学反应,从3,4,5-三甲氧基苯胺开始合成的反应条件通常涉及使用强酸和碱,以及高温 .
化学反应分析
三甲曲酸会经历各种化学反应,包括:
氧化: 三甲曲酸可以氧化形成喹唑啉衍生物。
还原: 该化合物可以还原形成二氢喹唑啉衍生物。
取代: 三甲曲酸可以进行亲核取代反应,特别是在氨甲基上。这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及胺类等亲核试剂
相似化合物的比较
三甲曲酸与其他叶酸拮抗剂类似,如甲氨蝶呤、甲氧苄氨嘧啶和乙胺嘧啶。它在转运机制和细胞内保留方面有所不同。与甲氨蝶呤不同的是,三甲曲酸没有被多聚谷氨酰化,这使它能够克服转运缺陷型甲氨蝶呤抗性肿瘤细胞中的抗性机制 . 类似的化合物包括:
- 甲氨蝶呤
- 甲氧苄氨嘧啶
- 乙胺嘧啶
- 吡啶曲酸
生物活性
Trimetrexate (TMTX) is a synthetic lipophilic antifolate and a potent inhibitor of dihydrofolate reductase (DHFR), primarily used in the treatment of moderate-to-severe Pneumocystis carinii pneumonia (PCP) in immunocompromised patients, particularly those with AIDS. Its biological activity extends beyond its antimicrobial properties, demonstrating significant antitumor effects against various cancers. This article explores the biological activity of trimetrexate, including its mechanisms of action, clinical efficacy, toxicity profiles, and case studies.
Trimetrexate exerts its effects by competitively inhibiting DHFR, an enzyme critical for the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts folate metabolism, leading to:
- Decreased synthesis of nucleic acids : The inhibition of DHFR results in reduced levels of tetrahydrofolate, which is essential for the synthesis of thymidine and purines, crucial components of DNA and RNA.
- Cell cycle arrest : The depletion of nucleotide pools leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .
Antitumor Activity
Trimetrexate has shown promising antitumor activity across various cancer types, including:
- Leukemias : Effective against murine leukemia models and certain human leukemias resistant to methotrexate .
- Solid Tumors : Demonstrated activity against solid tumors such as colorectal, breast, lung, and gastric cancers .
Table 1: Summary of Clinical Trials Involving Trimetrexate
Study Type | Cancer Type | Treatment Regimen | Response Rate | Median Survival |
---|---|---|---|---|
Phase II | Gastric Cancer | TMTX + 5-FU + Leucovorin | 19% | 6 months |
Phase I | Colorectal Cancer | TMTX + Leucovorin | 20% | Not specified |
Phase II | Refractory Leukemia | Continuous infusion TMTX | Not reported | Not specified |
Comparative Study | PCP in AIDS Patients | TMTX + Leucovorin vs. TMP-SMZ | Inferior to TMP-SMZ but better tolerated | Not specified |
Clinical Efficacy
In clinical settings, trimetrexate has been evaluated in various regimens:
- Combination Therapy : In a Phase II study for advanced gastric cancer, TMTX combined with 5-FU and leucovorin yielded a response rate comparable to other 5-FU-based therapies, suggesting its potential as an effective treatment option .
- Pneumocystis Carinii Pneumonia : A study comparing TMTX with trimethoprim-sulfamethoxazole (TMP-SMZ) indicated that while TMTX was less effective than TMP-SMZ in treating PCP, it had a lower incidence of serious adverse events .
Toxicity Profiles
Despite its therapeutic benefits, trimetrexate is associated with several toxicities:
- Hematologic Toxicity : Myelosuppression is a significant dose-limiting side effect. In clinical trials, hematologic toxicities were observed in a substantial percentage of patients receiving TMTX .
- Gastrointestinal Toxicity : Common severe gastrointestinal effects include nausea and diarrhea. These adverse effects are typically manageable but can be severe at higher doses .
Case Studies
- Gastric Cancer Treatment : A Phase II trial involving 37 patients with advanced gastric cancer treated with TMTX showed a confirmed response rate of 19%, with median overall survival at 6 months. The most common severe toxicities included diarrhea and fatigue .
- Pneumocystis Carinii Pneumonia : In a study involving 215 AIDS patients treated for PCP, trimetrexate was found to be less effective than TMP-SMZ but resulted in fewer serious adverse events. The mortality rates were significantly higher in patients receiving TMTX compared to those on TMP-SMZ .
属性
IUPAC Name |
5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYPYLRCIDNJJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023714 | |
Record name | Trimetrexate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trimetrexate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Tan colored solid; solubility in water: > 50 mg/ml /Trimetrexate D-glucuronate/, 3.09e-02 g/L, Water 1 - 2 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Acetate buffer < 1 (mg/mL), 0.1NHC1 1 - 5 (mg/mL), 0.1 N NaOH < 1 (mg/mL), Methanol 12 - 15 (mg/mL), 95% Ethanol 1 - 5 (mg/mL), 10% Ethanol 1 - 3 (mg/mL), Dimethylacetamide 10 - 15 (mg/mL), Dimethylsulfoxide approimately 100 (mg/mL) | |
Record name | Trimetrexate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRIMETREXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6545 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trimetrexate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | JB -11 | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/249008%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Mechanism of Action |
In vitro studies have shown that trimetrexate is a competitive inhibitor of dihydrofolate reductase (DHFR) from bacterial, protozoan, and mammalian sources. DHFR catalyzes the reduction of intracellular dihydrofolate to the active coenzyme tetrahydrofolate. Inhibition of DHFR results in the depletion of this coenzyme, leading directly to interference with thymidylate biosynthesis, as well as inhibition of folate-dependent formyltransferases, and indirectly to inhibition of p.r.n. biosynthesis. The end result is disruption of DNA, RNA, and protein synthesis, with consequent cell death., Trimetrexate binds to dihydrofolate reductase and prevents the conversion of dihydrofolate to biologically active tetrahydrofolate. It inhibits nucleic acid synthesis as a result of antithymidylate and antipurine effects. | |
Record name | Trimetrexate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRIMETREXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6545 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
52128-35-5, 72828-03-6 | |
Record name | Trimetrexate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52128-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimetrexate [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052128355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimetrexate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | trimetrexate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimetrexate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-, sodium salt (1:4) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETREXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPN4ITI8T4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIMETREXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6545 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trimetrexate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215-217 °C, 215 - 217 °C | |
Record name | Trimetrexate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trimetrexate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。